molecular formula C3H9PS B13820391 Dimethyl methylthiophosphine CAS No. 35449-60-6

Dimethyl methylthiophosphine

Katalognummer: B13820391
CAS-Nummer: 35449-60-6
Molekulargewicht: 108.14 g/mol
InChI-Schlüssel: AKFJQWXHNHQWNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl methylthiophosphine is an organophosphorus compound known for its unique chemical properties and applications It is a colorless liquid that is soluble in polar organic solvents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dimethyl methylthiophosphine can be synthesized through several methods. One common approach involves the reaction of chloromethylphosphine with methanol or water. The reaction proceeds as follows: [ \text{Me}_2\text{PCl} + \text{H}_2\text{O} \rightarrow \text{Me}_2\text{P(O)H} + \text{HCl} ] Alternatively, methanol can be used instead of water, producing methyl chloride as a by-product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using chloromethylphosphine and methanol under controlled conditions. The reaction is carried out in a reactor with appropriate temperature and pressure settings to ensure optimal yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: Dimethyl methylthiophosphine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dimethyl methylphosphonate.

    Reduction: Reduction reactions can convert it into different phosphine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom is attacked by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly employed.

Major Products:

    Oxidation: Dimethyl methylphosphonate.

    Reduction: Various phosphine derivatives.

    Substitution: Substituted phosphine compounds.

Wissenschaftliche Forschungsanwendungen

Dimethyl methylthiophosphine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organophosphorus compounds.

    Biology: It serves as a reagent in biochemical assays and studies involving phosphorus-containing biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor in drug synthesis.

    Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of dimethyl methylthiophosphine involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the phosphorus atom, which can form stable bonds with other elements. The pathways involved in its reactions often include nucleophilic substitution and oxidation-reduction processes.

Vergleich Mit ähnlichen Verbindungen

    Dimethylphosphine oxide: Another organophosphorus compound with similar properties but different reactivity.

    Diphenylphosphine oxide: A related compound that is often used in similar applications but has different physical and chemical characteristics.

Uniqueness: Dimethyl methylthiophosphine is unique due to its specific reactivity and the types of reactions it can undergo. Its ability to participate in both nucleophilic substitution and oxidation-reduction reactions makes it a versatile compound in organic synthesis and industrial applications.

Eigenschaften

CAS-Nummer

35449-60-6

Molekularformel

C3H9PS

Molekulargewicht

108.14 g/mol

IUPAC-Name

dimethyl(methylsulfanyl)phosphane

InChI

InChI=1S/C3H9PS/c1-4(2)5-3/h1-3H3

InChI-Schlüssel

AKFJQWXHNHQWNZ-UHFFFAOYSA-N

Kanonische SMILES

CP(C)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.